molecular formula C11H17N3O5 B219072 16-carboxy-17,18,19,20-tetranor-leukotriene E3 CAS No. 122069-63-0

16-carboxy-17,18,19,20-tetranor-leukotriene E3

Cat. No. B219072
CAS RN: 122069-63-0
M. Wt: 415.5 g/mol
InChI Key: LDJCPGIDJQSRGG-XFJBKEMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-carboxy-17,18,19,20-tetranor-leukotriene E3, also known as LTC4, is a biologically active molecule that belongs to the family of leukotrienes. It is synthesized by several cell types, including mast cells, eosinophils, and basophils, and is involved in a variety of physiological and pathological processes.

Scientific Research Applications

Metabolism and Identification

  • Metabolism in Rats and Monkeys : Studies have shown that 16-carboxy-17,18,19,20-tetranor-leukotriene E3 is a metabolite formed through the process of beta-oxidation in both rats and monkeys. In these animals, it has been identified as a significant metabolic product after the administration of leukotrienes, indicating its role in the metabolism of peptide leukotrienes (Delorme et al., 1988), (Tagari et al., 1989).

  • Detection and Analysis Techniques : Advanced analytical methods, including high-performance liquid chromatography and mass spectrometry, have been utilized to identify and quantify this metabolite in biological samples. This has aided in understanding its formation and role in leukotriene metabolism (Shirley & Murphy, 1990), (Tsikas et al., 1995).

  • Role in Human Metabolism : The metabolite has been identified in human urinary excretion, suggesting its presence and potential function in human leukotriene metabolism. The quantitative analysis of this metabolite can provide insights into leukotriene production and metabolic pathways in humans (Sala et al., 1990), (Perrin et al., 1989).

  • Involvement in Biological Processes : This metabolite has been linked to biological processes such as the immune response and inflammatory reactions. Its presence in certain conditions can indicate the activation of specific metabolic pathways related to inflammation and immune function (Samhoun et al., 1989).

Clinical Implications

  • Diagnostic Value : The identification and quantification of 16-carboxy-17,18,19,20-tetranor-leukotriene E3 can have potential diagnostic value in certain diseases, particularly those involving altered leukotriene metabolism, such as inflammatory conditions (Mayatepek et al., 1992).

  • Research in Peroxisome Disorders : Research indicates a significant role of this metabolite in patients with peroxisome deficiency disorders. Its altered levels in such patients highlight the crucial role of peroxisomes in leukotriene metabolism, providing insights into the pathophysiology of these disorders (Jedlitschky et al., 1991).

  • Therapeutic Implications : Understanding the metabolism and function of this leukotriene metabolite can aid in the development of targeted therapies for conditions associated with leukotriene pathway dysregulation, such as asthma and certain allergic reactions (Jedlitschky et al., 1993).

  • Potential Biomarker : Due to its specific formation pathway and excretion patterns, 16-carboxy-17,18,19,20-tetranor-leukotriene E3 could serve as a biomarker for specific physiological and pathological states in clinical research and diagnostics (Tsikas et al., 1992).

properties

CAS RN

122069-63-0

Product Name

16-carboxy-17,18,19,20-tetranor-leukotriene E3

Molecular Formula

C11H17N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

(5Z,7E,9E,11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid

InChI

InChI=1S/C19H29NO7S/c20-14(19(26)27)13-28-16(15(21)9-8-12-18(24)25)10-6-4-2-1-3-5-7-11-17(22)23/h1-4,6,10,14-16,21H,5,7-9,11-13,20H2,(H,22,23)(H,24,25)(H,26,27)/b3-1-,4-2+,10-6+/t14-,15-,16+/m0/s1

InChI Key

LDJCPGIDJQSRGG-XFJBKEMKSA-N

Isomeric SMILES

C(C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CC(=O)O

SMILES

C(CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CC(=O)O

Canonical SMILES

C(CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CC(=O)O

synonyms

16-carboxytetranordihyroleukotriene E4
tetranor LTE4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-carboxy-17,18,19,20-tetranor-leukotriene E3
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Reactant of Route 6
16-carboxy-17,18,19,20-tetranor-leukotriene E3

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